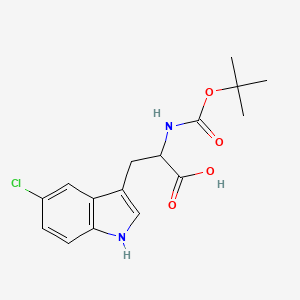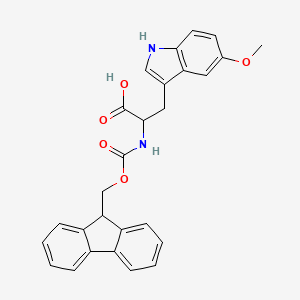
Benzyl-ethyl-piperidin-4-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Benzyl-ethyl-piperidin-4-ylmethyl-amine, is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer's . They also exhibit antihistaminic properties, which are useful in allergy treatments .
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods, including cyclodesulfurization, alkylation, reductive amination, and oxirane ring-opening reactions . A novel synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, has been reported to be more efficient than previous methods, with a 10% increase in yield . Additionally, the synthesis of carbon-14 labelled piperidine derivatives for receptor binding studies has been described, indicating the importance of these compounds in pharmacological research .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the introduction of a bulky moiety or a phenyl group at certain positions can substantially increase anti-AChE activity . The crystal structure of a benzothiazol-piperidine derivative has been determined, showing planar benzothiazol and imidazol rings with a dihedral angle of 6.37(8)°, and the piperidine ring adopting a chair conformation .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their biological activity. For example, the introduction of different substituents can lead to a dramatic enhancement in anti-AChE activity . The reactivity of these compounds allows for the exploration of structure-activity relationships (SAR) by synthesizing a series of analogues with varying substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their affinity for acetylcholinesterase over butyrylcholinesterase, are key factors in their pharmacological profiles. Compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) and 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) have shown high selectivity and potency as anti-AChE inhibitors . These properties are critical for the development of these compounds as therapeutic agents.
Applications De Recherche Scientifique
1. Structural Analysis
The crystal structure of compounds related to Benzyl-ethyl-piperidin-4-ylmethyl-amine has been a focus in several studies. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined, revealing important details about the spatial arrangement of its molecular components (Ö. Yıldırım et al., 2006). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.
2. Crystal Structure and DFT Studies
Crystal structure and Density Functional Theory (DFT) studies have been conducted on similar compounds, like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine. These studies contribute to the understanding of the electronic properties and potential reactivity of the molecule (N. Kumar et al., 2020).
3. Synthesis and Elaboration
Research has focused on the synthesis and further elaboration of piperidine derivatives, including those related to Benzyl-ethyl-piperidin-4-ylmethyl-amine. For example, a study described the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, offering a route to optically pure piperidines (H. P. Acharya & D. Clive, 2010).
4. Electrochemical Synthesis
An electrochemical approach for synthesizing piperidines, closely related to Benzyl-ethyl-piperidin-4-ylmethyl-amine, has been developed. This process involves anodic C–H activation to generate a benzylic cation, which is then trapped by a nitrogen nucleophile (S. Herold et al., 2018).
5. Catalytic Synthesis
Studies on the catalytic synthesis of benzylamines, including N-benzyl piperidines, provide insights into sustainable methodologies for accessing these structurally significant compounds (T. Yan et al., 2016).
6. Synthesis of Pharmacologically Relevant Piperidines
Research has been conducted on synthesizing pharmacologically interesting piperidines, highlighting the potential medical applications of these compounds (S. Branden et al., 1992).
7. Virtual Screening and Pharmacokinetics
Virtual screening and pharmacokinetic studies on compounds like N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide have been performed to assess their biological activity and potential as therapeutic agents (F. Wang et al., 2011).
8. Interaction with Monoamine Transporters
Studies exploring the interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters provide insights into the neurological implications and potential therapeutic uses of these compounds (R. Kolhatkar et al., 2003).
Mécanisme D'action
While the specific mechanism of action for Benzyl-ethyl-piperidin-4-ylmethyl-amine is not mentioned in the search results, it’s worth noting that piperidine derivatives have shown activity against different viruses . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Orientations Futures
The future directions for Benzyl-ethyl-piperidin-4-ylmethyl-amine and similar compounds could involve further exploration of their pharmacological applications, given the significant role of piperidine derivatives in the pharmaceutical industry . More research is needed to fully understand their potential uses and mechanisms of action.
Propriétés
IUPAC Name |
N-benzyl-N-(piperidin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-7,15-16H,2,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZXUDHPUMGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNCC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-ethyl-piperidin-4-ylmethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)








![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)